![molecular formula C24H31P B12876239 [1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
[1,1'-Biphenyl]-3-yldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is an organophosphorus compound that features a biphenyl group bonded to a dicyclohexylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yldicyclohexylphosphine typically involves the reaction of a biphenyl derivative with a dicyclohexylphosphine reagent. One common method involves the use of a Grignard reagent derived from 3-bromobiphenyl, which reacts with dicyclohexylphosphine chloride under anhydrous conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine group.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yldicyclohexylphosphine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-yldicyclohexylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Coordination: Transition metal salts such as palladium(II) chloride or platinum(II) chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the electrophile, products can include halogenated or nitrated biphenyl derivatives.
Coordination: Metal-phosphine complexes are the primary products.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine is used as a ligand in homogeneous catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, such as those involved in cross-coupling reactions.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.
Industry
In industry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3-yldicyclohexylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers, influencing the electronic and steric properties of the metal, which in turn affects the reactivity and selectivity of the catalytic processes. The biphenyl group provides a rigid framework, while the dicyclohexylphosphine moiety offers steric bulk and electronic modulation.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of a biphenyl and dicyclohexyl groups.
Dicyclohexylphosphine: Lacks the biphenyl group, offering different steric and electronic properties.
[1,1’-Biphenyl]-2-yldicyclohexylphosphine: Similar structure but with the phosphine group at a different position on the biphenyl ring.
Uniqueness
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is unique due to the combination of the biphenyl and dicyclohexylphosphine groups, which provides a balance of rigidity, steric bulk, and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity.
Properties
Molecular Formula |
C24H31P |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
dicyclohexyl-(3-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H31P/c1-4-11-20(12-5-1)21-13-10-18-24(19-21)25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1,4-5,10-13,18-19,22-23H,2-3,6-9,14-17H2 |
InChI Key |
UORSTZIBVVZMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


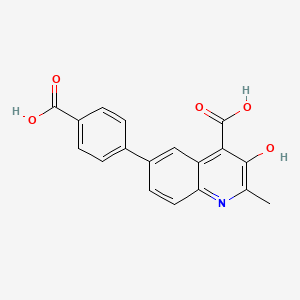
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
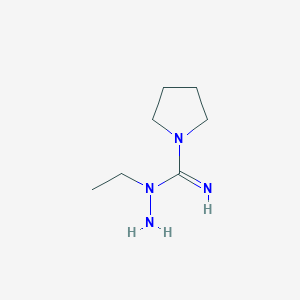
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
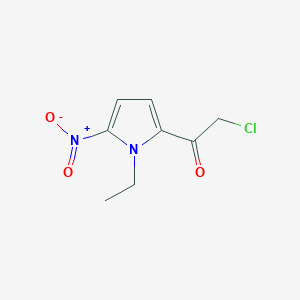
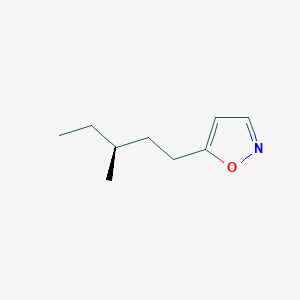

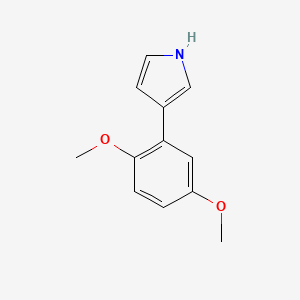


![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
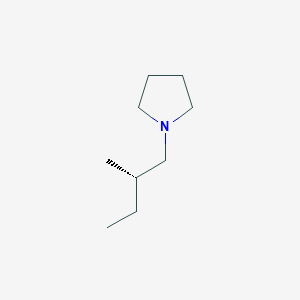
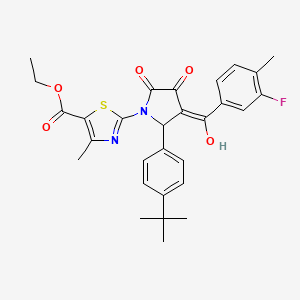
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
